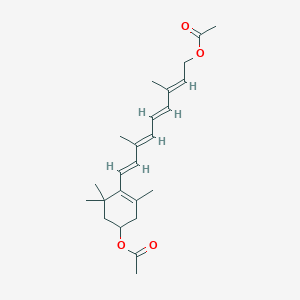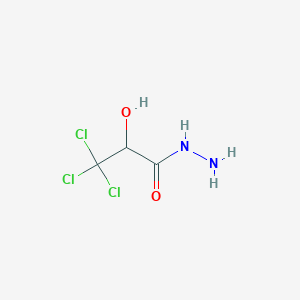
3,4-Dimethyl-1H-pyrazole
概要
説明
3,4-Dimethyl-1H-pyrazole is a member of the class of pyrazoles that is 1H-pyrazole which is substituted by methyl groups at positions 3 and 4 . It is also known by other names such as 3,4-DIMETHYLPYRAZOLE, 4,5-dimethyl-1H-pyrazole, and 3 (5),4-Dimethylpyrazole .
Synthesis Analysis
Pyrazoles are an important class of five-membered heterocyclic compounds and are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities . Different synthetic methodologies have been developed for the synthesis of pyrazole derivatives .Molecular Structure Analysis
The molecular weight of 3,4-Dimethyl-1H-pyrazole is 96.13 g/mol . The IUPAC name is 4,5-dimethyl-1H-pyrazole . The InChI is InChI=1S/C5H8N2/c1-4-3-6-7-5(4)2/h3H,1-2H3,(H,6,7) .Chemical Reactions Analysis
Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds and reactions in different media .Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dimethyl-1H-pyrazole is 96.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 .科学的研究の応用
Medicine
3,4-Dimethyl-1H-pyrazole derivatives have been recognized for their diverse biological activities. They are used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Their role in medicinal chemistry is significant due to their versatility as frameworks for developing new therapeutic agents.
Agriculture
In agriculture, 3,4-Dimethyl-1H-pyrazole phosphate (DMPP) is used as a nitrification inhibitor. It helps prevent nitrogen loss from soil, increases nitrogen use efficiency, and can potentially boost crop yields, especially in alkaline soils . DMPP’s role in reducing N_2O emissions and maintaining soil NH_4+ for a longer time is also notable .
Material Science
Pyrazole-containing compounds, including 3,4-Dimethyl-1H-pyrazole, are influential in material science. They serve as synthetic intermediates in preparing chemicals for physical-chemical applications, such as forming various fused systems and bicyclic cores with significant photophysical properties .
Industrial Chemistry
The versatility of 3,4-Dimethyl-1H-pyrazole extends to industrial chemistry, where it’s used as an intermediate in synthesizing structurally diverse pyrazole derivatives. These derivatives are crucial in obtaining industrially relevant chemicals .
Environmental Science
3,4-Dimethyl-1H-pyrazole plays a role in environmental science as a component of nitrification inhibitors, which are used to minimize nitrate leaching into groundwater and reduce greenhouse gas emissions .
Biochemistry
In biochemistry, 3,4-Dimethyl-1H-pyrazole is involved in the study of soil metabolism and the behavior of bacterial consortia. It affects the nitrification process and can influence the morphological changes in bacteria .
Pharmacology
The pharmacological applications of 3,4-Dimethyl-1H-pyrazole are vast. It’s part of the research in developing drugs with dual COX/LOX inhibition, which is crucial for creating potent anti-inflammatory medications .
Analytical Chemistry
3,4-Dimethyl-1H-pyrazole is used as an analytical standard in techniques like LC-MS/MS and GC-MS for the determination of analytes in environmental samples .
Safety and Hazards
将来の方向性
Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, are an important class of five-membered heterocyclic compounds and are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
作用機序
Target of Action
The primary target of 3,4-Dimethyl-1H-pyrazole is the ammonia monooxygenase enzyme (AMO) . This enzyme is found in ammonia-oxidizing bacteria (AOB) and archaea (AOA), and plays a crucial role in the nitrification process . The compound also has antileishmanial and antimalarial activities .
Mode of Action
3,4-Dimethyl-1H-pyrazole interacts with its target, the AMO enzyme, by inhibiting its activity . This inhibition prevents the conversion of ammonia to nitrite, a key step in the nitrification process .
Biochemical Pathways
By inhibiting the AMO enzyme, 3,4-Dimethyl-1H-pyrazole affects the nitrification pathway, a key process in the nitrogen cycle . This results in a decrease in the conversion of ammonia to nitrite, thereby reducing nitrogen loss from soil and increasing nitrogen use efficiency .
Pharmacokinetics
It is known that the compound is used in agriculture, where it is applied to crops to prevent nitrogen loss from soil This suggests that the compound may be absorbed into the soil and distributed throughout the crop’s root system
Result of Action
The inhibition of the AMO enzyme by 3,4-Dimethyl-1H-pyrazole results in a decrease in the conversion of ammonia to nitrite . This leads to reduced nitrogen loss from soil, increased nitrogen use efficiency, and potentially boosted crop yields . A meta-analysis found no influence of 3,4-dimethyl-1h-pyrazole on net crop yield . In terms of its antileishmanial and antimalarial activities, the compound has been shown to have potent in vitro antipromastigote activity .
Action Environment
The efficacy and stability of 3,4-Dimethyl-1H-pyrazole can be influenced by environmental factors. For instance, the compound may be less effective in acidic soils and in the post-harvest period . It may also boost yields in alkaline soil . The compound is deemed safe by extensive standard toxicology and ecotoxicology tests , suggesting that it has a good environmental profile.
特性
IUPAC Name |
4,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-4-3-6-7-5(4)2/h3H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTVFIMEENGCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182465 | |
| Record name | 3,4-Dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1H-pyrazole | |
CAS RN |
2820-37-3 | |
| Record name | 3,4-Dimethylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2820-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(5),4-Dimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHYL-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3(5),4-DIMETHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LF1K5QUJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4-DMP work as a nitrification inhibitor?
A: While the exact mechanism is still under investigation, 3,4-DMP is thought to inhibit the activity of ammonia-oxidizing bacteria (AOB) in the soil. These bacteria play a crucial role in the nitrification process, converting ammonia from fertilizers into nitrate. [, ] By suppressing AOB activity, 3,4-DMP can reduce nitrate leaching into groundwater and minimize the emission of the potent greenhouse gas, nitrous oxide.
Q2: What are the challenges in analyzing 3,4-DMP in soil samples?
A: Due to its small size and polar nature, 3,4-DMP can be difficult to retain and separate from soil matrices during analysis. [] This poses a challenge for accurate quantification. Traditional methods often require extensive sample preparation to remove interfering compounds.
Q3: How do researchers overcome these analytical challenges?
A: Recent studies have explored the use of ion-pair LC-MS/MS as a more sensitive and selective method for quantifying 3,4-DMP in soil. [, ] This technique involves adding ion-pairing reagents to the mobile phase, which improves the retention of 3,4-DMP on the chromatographic column, leading to better separation and detection. Additionally, the use of a stable isotope-labeled internal standard like 3,4-DMP-15N2 can significantly improve the accuracy and precision of the analysis. []
Q4: What do we know about the persistence and mobility of 3,4-DMP in soil?
A: Research indicates that 3,4-DMP has a relatively short half-life in soil, ranging from 5 days in the topsoil to approximately a month in deeper layers. [] This suggests that the compound is relatively rapidly degraded in the soil environment. Additionally, studies indicate limited mobility of 3,4-DMP through the soil profile, suggesting a lower risk of leaching into groundwater compared to some other nitrification inhibitors. []
Q5: How does the structure of 3,4-DMP relate to its activity as a nitrification inhibitor?
A: While specific structure-activity relationship (SAR) studies focusing on 3,4-DMP are limited in the provided literature, it is known that even minor structural modifications to the pyrazole ring can significantly influence the compound's activity. [, ] Further research in this area is crucial to optimize the efficacy and minimize any potential environmental impact of 3,4-DMP and its derivatives.
Q6: Does 3,4-DMP interact with organic matter in the soil?
A: Yes, research using Nuclear Magnetic Resonance (NMR) spectroscopy suggests that 3,4-DMP can interact with humic substances, a major component of soil organic matter. [] This interaction could potentially influence the availability, mobility, and persistence of 3,4-DMP in different soil types, highlighting the importance of understanding these interactions for predicting its efficacy in various agricultural settings.
Q7: What are the future directions for research on 3,4-DMP?
A7: Future research should focus on a more in-depth understanding of:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B21848.png)




![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)



